molecular formula C10H18O4S B13102580 Tert-butyl 2-(cyclobutylsulfonyl)acetate

Tert-butyl 2-(cyclobutylsulfonyl)acetate

Cat. No.: B13102580
M. Wt: 234.31 g/mol
InChI Key: BYMUPAZUGKPMRT-UHFFFAOYSA-N
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Description

Tert-butyl 2-(cyclobutylsulfonyl)acetate is a sulfonyl-containing ester derivative characterized by a cyclobutyl group attached to a sulfonyl moiety, which is further linked to a tert-butyl acetate backbone. These compounds are typically employed as intermediates in pharmaceutical synthesis or as building blocks in materials science due to their tunable steric and electronic profiles .

Properties

Molecular Formula

C10H18O4S

Molecular Weight

234.31 g/mol

IUPAC Name

tert-butyl 2-cyclobutylsulfonylacetate

InChI

InChI=1S/C10H18O4S/c1-10(2,3)14-9(11)7-15(12,13)8-5-4-6-8/h8H,4-7H2,1-3H3

InChI Key

BYMUPAZUGKPMRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CS(=O)(=O)C1CCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(cyclobutylsulfonyl)acetate typically involves the esterification of cyclobutylsulfonylacetic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of mesoporous silica catalysts with balanced Brönsted and Lewis acid sites has been explored to optimize the reaction conditions and improve the selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(cyclobutylsulfonyl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Tert-butyl 2-(cyclobutylsulfonyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(cyclobutylsulfonyl)acetate involves its interaction with molecular targets through its functional groups. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Properties of Sulfonyl-Containing Tert-Butyl Acetates

Compound Name Molecular Formula MW (g/mol) Substituent Group Crystal System/Space Group Notable Interactions
tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate C₁₈H₁₈N₂O₄S 358.40 Pyridinyl-sulfonyl Monoclinic, P2₁/c C–H···O/N hydrogen bonds; π-π stacking
tert-Butyl 2-(ethenesulfonyl)acetate C₈H₁₄O₄S 206.26 Ethenesulfonyl Not reported Unsaturated sulfonyl group
tert-Butyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate C₁₃H₁₅NO₃S 273.33 Benzoxazole-sulfanyl Not reported Sulfanyl linkage (S–C)
tert-Butyl 2-(4-formylphenoxy)acetate C₁₃H₁₆O₄ 236.26 4-Formylphenoxy Not reported Aldehyde functional group

Key Observations:

Substituent Effects: The pyridinyl-sulfonyl derivative (C₁₈H₁₈N₂O₄S) exhibits aromatic and hydrogen-bonding interactions, enabling stable crystal packing . The cyclobutylsulfonyl group (hypothetical in the target compound) would introduce a strained four-membered ring, likely influencing steric hindrance and solubility compared to bulkier pyridinyl or planar ethenesulfonyl groups.

Synthesis and Applications: The pyridinyl-sulfonyl compound is synthesized via Suzuki-Miyaura coupling and lithiation reactions, reflecting its role in designing bioactive heterocycles . The benzoxazole-sulfanyl derivative (C₁₃H₁₅NO₃S) highlights sulfur-based linkages, which are less polar than sulfonyl groups and may alter metabolic stability .

Crystallography:

The pyridinyl-sulfonyl compound (C₁₈H₁₈N₂O₄S) crystallizes in a monoclinic system (P2₁/c) with a dihedral angle of 33.71° between aromatic rings. Its structure is stabilized by C–H···O/N hydrogen bonds and weak π-π interactions (centroid distance: 3.823 Å) . No crystal data are available for the ethenesulfonyl or benzoxazole analogs.

Biological Activity

Tert-butyl 2-(cyclobutylsulfonyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

  • Molecular Formula : C10H18O4S
  • Molecular Weight : 234.31 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not specifically listed but can be derived from its structure.

The biological activity of this compound is primarily attributed to its sulfonyl group, which is known to interact with various biological targets. The sulfonyl moiety can form reversible covalent bonds with nucleophiles in proteins, potentially leading to inhibition or modulation of enzymatic activity.

Key Mechanisms :

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, possibly through disruption of bacterial cell wall synthesis.

Antibacterial and Antifungal Properties

Research has indicated that this compound exhibits significant antibacterial and antifungal activities. A study conducted on various strains of bacteria demonstrated that the compound inhibited growth at varying concentrations, suggesting a dose-dependent effect.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies

  • Case Study on Bacterial Resistance :
    A recent investigation focused on the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results showed that the compound effectively reduced bacterial load in vitro and in vivo, highlighting its potential as a treatment for resistant infections.
  • Fungal Infections :
    Another study explored the antifungal activity against Candida species. The compound demonstrated notable efficacy in inhibiting biofilm formation, which is critical for the treatment of chronic fungal infections.

Toxicity and Safety Profile

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies indicate that the compound has a relatively low toxicity profile when administered at therapeutic doses. However, further investigations are needed to fully understand its long-term effects and potential side effects.

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